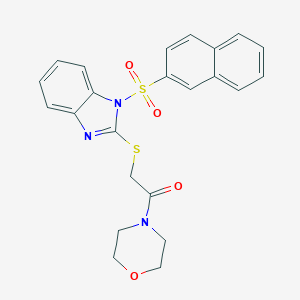
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide, also known as CDSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDSB belongs to the class of sulfonamide compounds and is widely used as a tool in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of several protein kinases, including JAK2, FLT3, and c-Met.
Biochemical and Physiological Effects:
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell migration, and reduce the expression of several proteins involved in cancer cell proliferation. 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide has also been shown to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide in lab experiments is its potency. 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide has been shown to be effective at low concentrations, making it a useful tool in biochemical and physiological studies. However, one of the limitations of using 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide is its potential toxicity. 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide has been shown to have cytotoxic effects on some cell lines, and caution should be exercised when using it in lab experiments.
Orientations Futures
There are several future directions for the use of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide in scientific research. One area of interest is the development of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide analogs with improved potency and selectivity. Another area of interest is the study of the role of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide in other biological processes, such as inflammation and oxidative stress. Additionally, the potential use of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide as a therapeutic agent for cancer and other diseases warrants further investigation.
Conclusion:
In conclusion, 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide is a valuable tool in scientific research, particularly in the field of cancer research. Its potency and effectiveness at low concentrations make it a useful compound for studying various biological processes. However, caution should be exercised when using 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide involves the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base, followed by the addition of cyanogen bromide. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide has been extensively used in scientific research as a tool to study various biological processes. One of the primary applications of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide is in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide has also been used to study the role of protein kinases in cancer cell proliferation and migration.
Propriétés
Nom du produit |
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H14N2O4S |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c1-20-12-5-8-15(21-2)14(9-12)17-22(18,19)13-6-3-11(10-16)4-7-13/h3-9,17H,1-2H3 |
Clé InChI |
RQQZJEQIRQXINU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C#N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



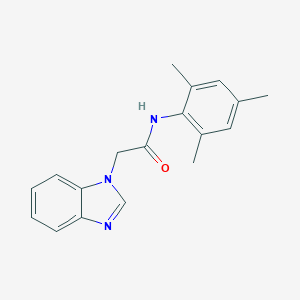

![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
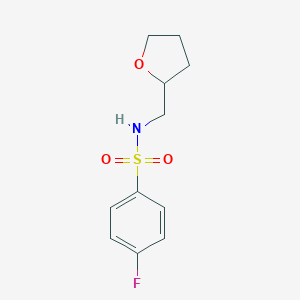

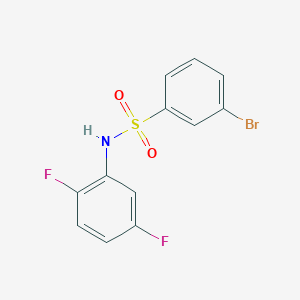

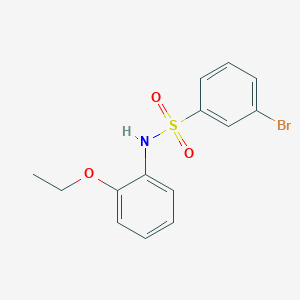



![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
